
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 2-bromo-5-fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 2-bromo-5-fluorobenzyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with the 2-bromo-5-fluorobenzyl group, often using a nucleophilic substitution reaction.
Attachment of the methanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving cyclopropyl-containing compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(2-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific combination of the bromo and fluoro substituents, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
[1-[(2-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-10-2-1-9(13)5-8(10)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI Key |
VZFSORZLXJVYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


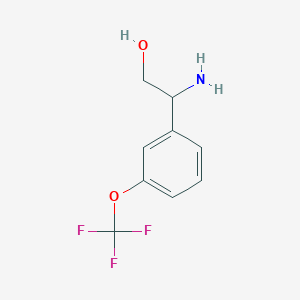
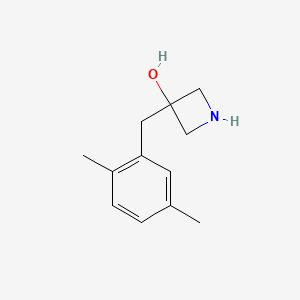
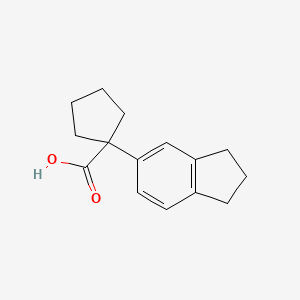

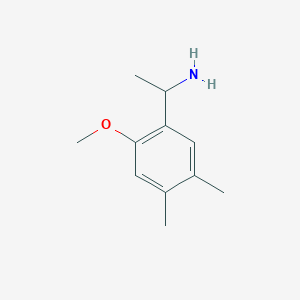
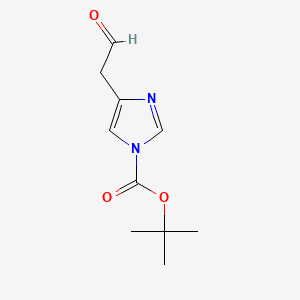
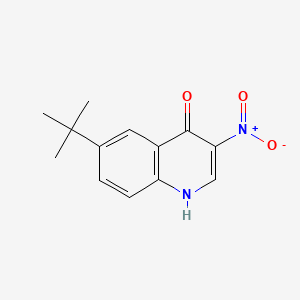
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
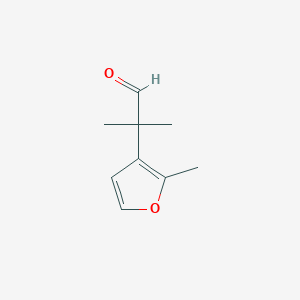
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)
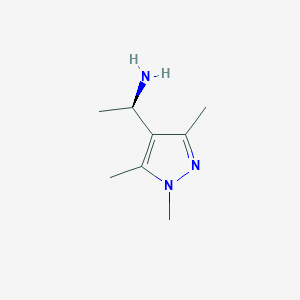
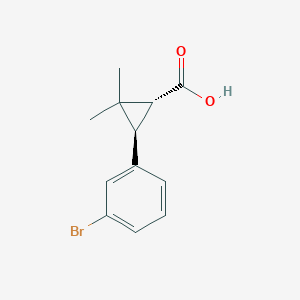
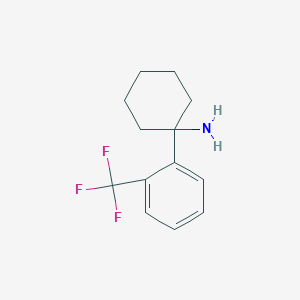
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
